Bicyclo[2.2.2]octane-1,4-diamine
Overview
Description
Bicyclo[2.2.2]octane-1,4-diamine, also known as DABO, is a compound with a rigid bicyclic backbone that has been synthesized in enantiopure form. The structure of DABO features a bicyclo[2.2.2]octane ring with two amine groups at the 1 and 4 positions. This compound has attracted interest due to its potential applications in various fields, including the development of chiral 1,2-diamines and materials for electro-optical display devices .
Synthesis Analysis
The synthesis of enantiopure DABO derivatives has been achieved through strategies involving Curtius and Hofmann rearrangements. The synthesis starts from bicyclic β-amino acids, with the Hofmann rearrangement of the unsaturated compound being the key step to obtain good yields of the desired diamines. The influence of the bicyclic backbone unsaturation was found to be critical, as demonstrated by the divergent outcomes observed during the rearrangement of different starting materials. Density Functional Theory (DFT) calculations were used to investigate these outcomes .
Molecular Structure Analysis
The molecular structure of DABO is characterized by its rigid bicyclic backbone, which imparts a high degree of conformational stability to the molecule. This rigidity is crucial for the compound's performance in applications where a stable and well-defined molecular orientation is required, such as in the synthesis of chiral 1,2-diamines and in the creation of nematic liquid crystal materials .
Chemical Reactions Analysis
DABO derivatives have been incorporated into cyano-substituted systems to produce mesogens with wide-range nematic phases. The presence of the bicyclo[2.2.2]octane ring in these compounds is essential for their performance, as it influences the liquid crystal transition temperatures and the stability of the nematic phases. The chemical reactivity of DABO allows for the substitution at the 1 and 4 positions, enabling the creation of a variety of derivatives with tailored properties for specific applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of DABO derivatives, such as 1-(4-Cyanophenyl)- and 1-(4′-cyanobiphenyl-4-yl)-4-n-alkylbicyclo[2.2.2]octanes, have been studied. These compounds are colorless, stable materials with low birefringence and positive dielectric anisotropy, making them attractive for use in electro-optical display devices. The nematic phases of these mesogens are of particular interest due to their wide temperature ranges and the potential for cholesteric–nematic phase change applications. The bicyclo[2.2.2]octane ring contributes to higher liquid crystal transition temperatures compared to analogous mesogens with benzene or cyclohexane rings, demonstrating its capacity to enhance the properties of nematic materials .
Scientific Research Applications
Molecular Machinery and Functional Materials
Bicyclo[2.2.2]octane-1,4-diamine (BIBCO) has been studied for its potential in constructing functional materials and crystalline molecular machines. Using halogen bonding interactions, BIBCO rotors have been synthesized and analyzed for their rotational frequencies. These rotors displayed impressively high rotational rates at room temperature, making them candidates for engineered molecular machines (Lemouchi et al., 2011).
Liquid Crystal and Electro-Optical Applications
Bicyclo[2.2.2]octane derivatives have been developed to produce mesogens with wide-range nematic phases. These compounds have properties like low birefringence and positive dielectric anisotropy, making them suitable for use in electro-optical display devices, particularly in cholesteric–nematic phase change modes (Gray & Kelly, 1981).
Catalyst Development
Silica-bonded 1,4-diaza-bicyclo[2.2.2]octane-sulfonic acid chloride, a nanostructured catalyst based on 1,4-diaza-bicyclo[2.2.2]octane ring bonded to silica, has been used successfully in the green and efficient synthesis of spiropyran derivatives. This highlights its potential in catalysis and green chemistry applications (Moosavi‐Zare et al., 2016).
Polymer and Materials Science
The use of bicyclo[2.2.2]octane derivatives in polymer science has been explored. For instance, two tetracarboxylic dianhydrides with a polyalicyclic structure including bicyclo[2.2.2]octane have been synthesized and used for polycondensations, leading to the development of soluble and colorless polyimides with excellent thermal stability (Matsumoto & Kurosaki, 1997).
Molecular Electronics
In molecular electronics, bicyclo[2.2.2]octane derivatives have been used to synthesize molecular motors incorporating electroactive groups. These studies provide insights into the insulating role of the bicyclo[2.2.2]octane fragment and its potential application in developing molecular electronic devices (Vives et al., 2007).
Safety And Hazards
DABCO is considered harmful . It is a flammable solid and may form combustible dust concentrations in air . It is harmful if swallowed and causes skin irritation and serious eye damage . Safety measures include using only under a chemical fume hood, wearing personal protective equipment/face protection, using spark-proof tools and explosion-proof equipment, and avoiding contact with eyes, skin, or clothing .
properties
IUPAC Name |
bicyclo[2.2.2]octane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEXBZCDUSJIFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302206 | |
Record name | Bicyclo[2.2.2]octane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octane-1,4-diamine | |
CAS RN |
1659-77-4 | |
Record name | Bicyclo[2.2.2]octane-1,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1659-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[2.2.2]octane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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